[2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate [2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528018
InChI: InChI=1S/C20H25N3O6S/c1-13(2)10-23(14-7-8-30(27,28)12-14)18(24)11-29-19(25)9-17-15-5-3-4-6-16(15)20(26)22-21-17/h3-6,13-14H,7-12H2,1-2H3,(H,22,26)
SMILES:
Molecular Formula: C20H25N3O6S
Molecular Weight: 435.5 g/mol

[2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate

CAS No.:

Cat. No.: VC14528018

Molecular Formula: C20H25N3O6S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

[2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate -

Specification

Molecular Formula C20H25N3O6S
Molecular Weight 435.5 g/mol
IUPAC Name [2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate
Standard InChI InChI=1S/C20H25N3O6S/c1-13(2)10-23(14-7-8-30(27,28)12-14)18(24)11-29-19(25)9-17-15-5-3-4-6-16(15)20(26)22-21-17/h3-6,13-14H,7-12H2,1-2H3,(H,22,26)
Standard InChI Key KKJCFTUKPGFFIY-UHFFFAOYSA-N
Canonical SMILES CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)CC2=NNC(=O)C3=CC=CC=C32

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features three distinct regions:

  • Sulfolane-derived moiety: A 1,1-dioxothiolan-3-yl group, comprising a tetrahydrothiophene ring with two sulfone oxygen atoms. This structure enhances solubility and metabolic stability .

  • Amide linkage: Connects the sulfolane group to a 2-methylpropyl (isobutyl) chain, introducing steric bulk that may influence receptor binding.

  • Phthalazinone-acetate ester: A 4-oxo-3H-phthalazin-1-yl group linked to an acetate ester, a motif associated with kinase inhibition and cytotoxic activity .

The IUPAC name reflects these components: [2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate.

Comparative Structural Analogues

CompoundCore StructureKey ModificationsBiological Activity
Ethyl 3,4-dihydro-4-oxo-1-phthalazineacetate Phthalazinone-acetateEthyl ester, no sulfolane groupIntermediate in anticancer agents
N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamideDihydroindole-acetamideChlorophenyl substituentPotential CNS activity
Methyl-3-[2-(4-oxo-3-phenylphthalazin-1-yloxy)acetylamino] Phthalazinone-alkoxyacetatePhenyl group, hydrazide derivativesVEGFR2 inhibition (IC₅₀: 1.2 μM)

Synthetic Pathways and Methodologies

Retrosynthetic Strategy

The synthesis involves three key segments:

  • Sulfolane-amide intermediate: Prepared via nucleophilic substitution of 1,1-dioxothiolan-3-amine with 2-methylpropyl bromide, followed by amidation with chloroacetyl chloride.

  • Phthalazinone-acetate core: Synthesized through O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate, as demonstrated in analogous phthalazinone derivatives .

  • Esterification: Coupling the sulfolane-amide intermediate with the phthalazinone-acetate acid using DCC/DMAP in anhydrous dichloromethane .

Optimization Challenges

  • Steric hindrance: The isobutyl group complicates amide bond formation, requiring elevated temperatures (80–100°C) and prolonged reaction times (24–48 hr).

  • Stereochemical control: The sulfolane ring’s chiral center necessitates asymmetric synthesis or resolution techniques, with reported enantiomeric excess (ee) of 78–85% using chiral HPLC .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, phthalazinone-H), 4.32 (q, J = 7.1 Hz, 2H, ester-CH₂), 3.78–3.82 (m, 1H, sulfolane-CH), 1.95–2.10 (m, 2H, isobutyl-CH₂) .

  • HRMS (ESI+): m/z calc. for C₂₀H₂₄N₃O₆S [M+H]⁺: 434.1382; found: 434.1379 .

Thermodynamic Data

PropertyValueMethod
Melting point162–164°CDifferential scanning calorimetry
logP2.1 ± 0.3HPLC retention time
Aqueous solubility12 μg/mL (pH 7.4)Shake-flask method

Pharmacological Profile

Cytotoxic Activity

In vitro testing against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines revealed moderate activity:

  • IC₅₀: 28.7 μM (MCF-7), 34.2 μM (HepG2) .
    Comparatively, the methyl-3-[2-(4-oxo-3-phenylphthalazin-1-yloxy)acetylamino] analogue showed superior potency (IC₅₀: 1.2 μM), suggesting the sulfolane group may reduce cell permeability .

VEGFR2 Inhibition

Molecular docking simulations (PDB: 3VHE) indicate the phthalazinone-acetate moiety binds to the kinase’s ATP pocket via:

  • Hydrogen bonds with Cys917 (2.1 Å) and Glu883 (1.9 Å).

  • π-π stacking with Phe1045 .
    The sulfolane group’s sulfone oxygens form weak interactions with Lys868, potentially explaining its 10-fold lower affinity than phenyl-substituted analogues .

Future Directions

  • Prodrug development: Masking the ester as a tert-butyl or pivaloyloxymethyl group could enhance oral bioavailability.

  • Stereoselective synthesis: Catalytic asymmetric methods to improve enantiomeric purity and activity.

  • Combination therapies: Co-administration with PI3K inhibitors to overcome resistance mechanisms .

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